

Application Notes and Protocols: In Vivo Dosing and Administration of XL01126 in Mice

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Compound of Interest

Compound Name: XL01126

Cat. No.: B10829344

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These application notes provide detailed protocols for the in vivo dosing and administration of **XL01126**, a potent and selective PROTAC degrader of Leucine-Rich Repeat Kinase 2 (LRRK2), in mouse models. **XL01126** is an orally bioavailable compound capable of penetrating the blood-brain barrier, making it a valuable tool for studying LRRK2 biology in both central and peripheral tissues.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of **XL01126** in mice following intravenous (IV), intraperitoneal (IP), and oral (PO) administration.

Table 1: Single-Dose Pharmacokinetic Parameters of **XL01126** in Mice[\[1\]](#)

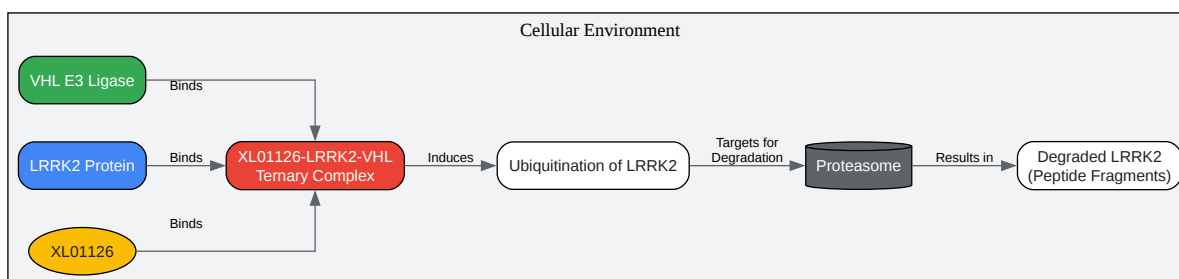
Parameter	Intravenous (IV)	Intraperitoneal (IP)	Oral (PO)
Dose (mg/kg)	5	30	30
Cmax (ng/mL)	-	7700	3620
Tmax (h)	-	0.004 (0.25 min)	2
Oral Bioavailability (F)	-	-	15%

Table 2: In Vitro Stability of **XL01126**

Parameter	Value
T _{1/2} in mouse plasma	108.29 min
T _{1/2} in mouse liver microsomes	3.65 min
T _{1/2} in mouse hepatocytes	314.33 min

Signaling Pathway of **XL01126**

XL01126 is a proteolysis-targeting chimera (PROTAC) that induces the degradation of LRRK2. It functions by forming a ternary complex with LRRK2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of LRRK2.



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Caption: Mechanism of action of **XL01126** as a LRRK2 PROTAC degrader.

Experimental Protocols

The following are detailed protocols for the preparation and administration of **XL01126** to mice for pharmacokinetic studies.

Materials

- **XL01126** compound
- Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
- Sterile syringes and needles (appropriate gauge for the route of administration)
- Animal balance
- Gavage needles (for oral administration)
- Blood collection tubes (e.g., EDTA-coated)
- Centrifuge
- Freezer (-70 °C or -80 °C)

Animal Models

- Species: Mouse
- Justification: The provided pharmacokinetic data was generated in mice. The specific strain, age, and sex of the mice should be consistent within a study to minimize variability.

Preparation of Dosing Solution

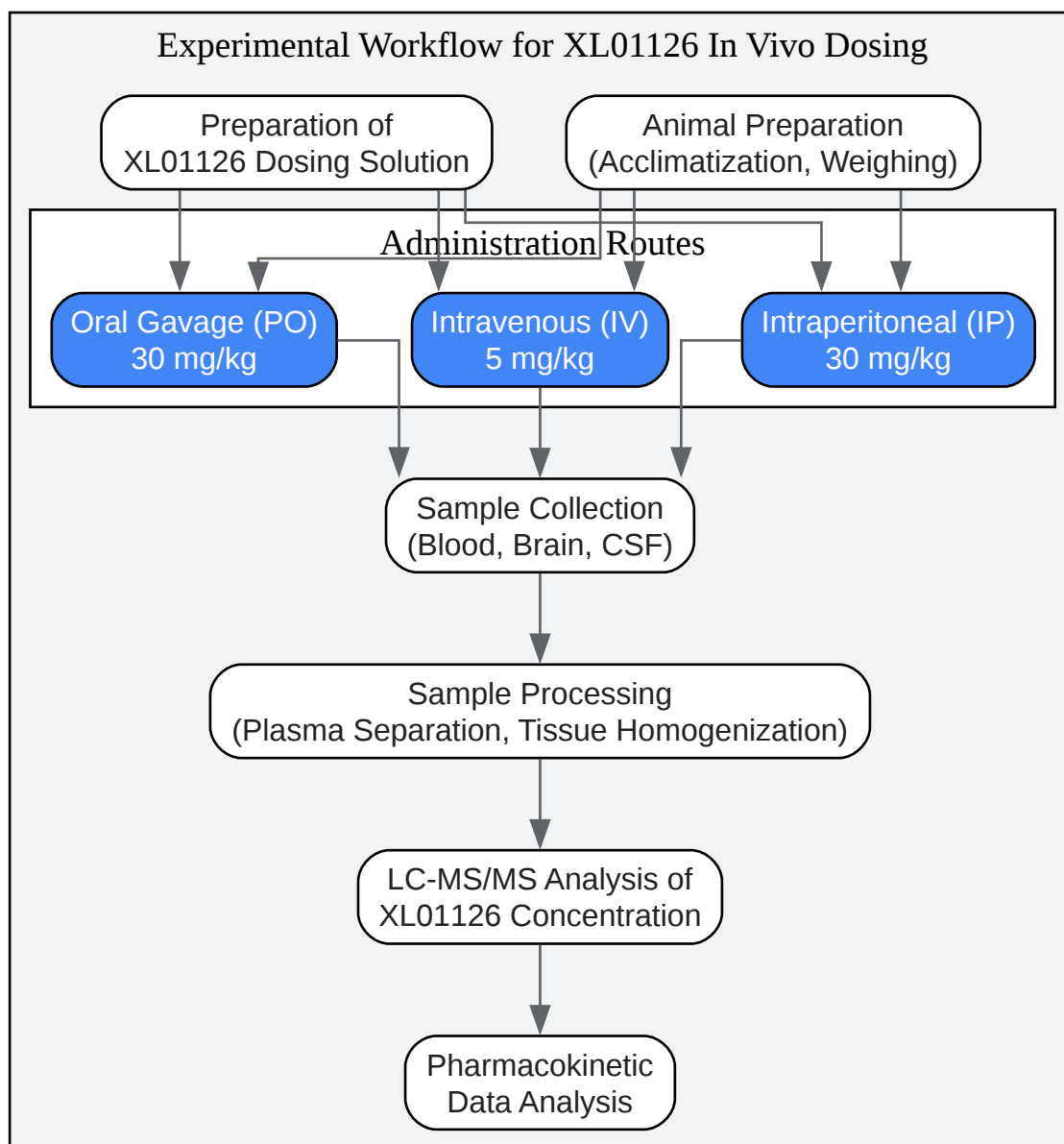
- Accurately weigh the required amount of **XL01126** powder.
- Prepare the vehicle solution. A commonly used vehicle for poorly soluble compounds is a mixture such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The final formulation should be optimized based on the solubility and stability of **XL01126**.
- Dissolve the **XL01126** in the vehicle to achieve the desired final concentration for dosing. Ensure complete dissolution, which may require vortexing and/or brief sonication.

- The final dosing solution should be sterile-filtered if administered via intravenous or intraperitoneal routes.

Dosing and Administration

The following administration routes and doses have been reported for **XL01126** in mice.

- Intravenous (IV) Injection:
 - Dose: 5 mg/kg
 - Procedure: Administer the dosing solution via the tail vein. The injection volume should be carefully calculated based on the animal's body weight and the concentration of the dosing solution.
- Intraperitoneal (IP) Injection:
 - Dose: 30 mg/kg
 - Procedure: Inject the dosing solution into the peritoneal cavity. Ensure the injection is made in the lower abdominal quadrant to avoid puncturing internal organs.
- Oral Gavage (PO):
 - Dose: 30 mg/kg
 - Procedure: Administer the dosing solution directly into the stomach using a gavage needle. The volume should be appropriate for the size of the animal to prevent reflux.



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Caption: Experimental workflow for in vivo dosing and pharmacokinetic analysis of **XL01126** in mice.

Sample Collection and Processing

For pharmacokinetic analysis, blood, brain, and cerebrospinal fluid (CSF) samples are collected at various time points post-administration.

- At predetermined time points, collect blood samples via an appropriate method (e.g., retro-orbital sinus, cardiac puncture).
- Place blood samples in EDTA-coated tubes and keep them on ice.
- Centrifuge the blood at 2000 x g for 5 minutes to separate the plasma.
- Collect the plasma supernatant.
- Brain and CSF can be collected following euthanasia.
- Store all samples at -70 °C or -80 °C until analysis.

Bioanalysis

The concentration of **XL01126** in plasma, brain homogenates, and CSF is typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Safety Precautions

- Follow all institutional guidelines for the humane care and use of laboratory animals.
- Handle **XL01126** in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
- Dispose of all waste materials in accordance with institutional and local regulations.

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References

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